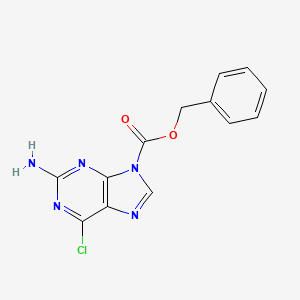

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate

Description

Properties

Molecular Formula |

C13H10ClN5O2 |

|---|---|

Molecular Weight |

303.70 g/mol |

IUPAC Name |

benzyl 2-amino-6-chloropurine-9-carboxylate |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-9-11(18-12(15)17-10)19(7-16-9)13(20)21-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,17,18) |

InChI Key |

PIOWNAKUNBRHNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=NC3=C2N=C(N=C3Cl)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 6-Chloropurine with Benzyl Halides

The most common and foundational approach to synthesizing benzyl 2-amino-6-chloro-9H-purine-9-carboxylate involves the regioselective alkylation of 6-chloropurine at the N9 position with benzyl halides (typically benzyl bromide or benzyl chloride) under basic conditions.

- Starting materials: 6-chloropurine and benzyl bromide

- Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar mild bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Room temperature to slightly elevated (25–60 °C)

- Reaction time: Several hours to overnight, monitored by TLC or HPLC

- The base deprotonates the purine nitrogen at the N9 position, increasing nucleophilicity.

- The benzyl halide acts as an electrophile, alkylating the N9 position selectively.

- Regioselectivity is favored by reaction conditions and base choice to minimize N7 alkylation byproducts.

This method yields 9-benzyl-6-chloro-9H-purine as an intermediate, which can then be further functionalized to the target benzyl ester derivative.

Esterification to Form Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate

The formation of the benzyl ester at the 9-position involves the introduction of a carboxylate group linked to the purine ring. A common approach is the esterification of 2-amino-6-chloropurine-9-acetic acid with benzyl alcohol or benzyl halides under appropriate conditions.

- Starting from 2-amino-6-chloropurine-9-acetic acid (or its activated derivatives such as acid chlorides or anhydrides)

- Reaction with benzyl alcohol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide)

- Alternatively, direct alkylation of the acid chloride with benzyl alcohol under base catalysis

- Purification by column chromatography or recrystallization

This step yields the benzyl ester, completing the synthesis of benzyl 2-amino-6-chloro-9H-purine-9-carboxylate.

One-Pot or Multi-Step Synthesis via Protected Intermediates

According to patent literature, an advanced synthetic route involves the use of fully protected 2-amino-6-halopurine derivatives that undergo selective transformations:

- Treatment of fully protected 2-amino-6-chloropurine derivatives with the alkoxide of 3-hydroxypropionitrile converts the 6-chloro group to a 6-carbonyl group and simultaneously hydrolyzes the N9 acetate ester group, forming carbamate-protected guanine side chains.

- This intermediate can then be coupled with protected backbone esters to form purine nucleic acid synthons.

- The final hydrolysis of the backbone ester yields the free carboxylic acid benzyl ester derivative.

This approach is useful for complex nucleic acid analog synthesis but may be adapted for benzyl 2-amino-6-chloro-9H-purine-9-carboxylate preparation in research settings.

Preparation Data and Solubility Considerations

Stock Solution Preparation

For experimental and biological assays, benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is often prepared as stock solutions in DMSO and diluted with solvents like PEG300, Tween 80, or corn oil for in vivo formulations.

| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.15 | 15.74 | 31.47 |

| 5 mM | 0.63 | 3.15 | 6.29 |

| 10 mM | 0.31 | 1.57 | 3.15 |

Note: Precise volumes depend on molecular weight (317.73 g/mol) and purity.

Solubility and Formulation Notes

- The compound dissolves well in DMSO and can be further diluted in PEG300 or Tween 80 for biological use.

- Solvent addition must be sequential with mixing and clarification steps to maintain solution clarity.

- Physical methods like vortexing, ultrasound, or mild heating assist dissolution.

- The compound's solubility profile is critical for in vivo and in vitro assay reliability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Nucleophiles: Amines, alkoxides

Catalysts: DABCO

Solvents: Dichloromethane, water

Conditions: Room temperature for substitution reactions, reflux for hydrolysis

Major Products

Substitution Products: 6-substituted purines

Hydrolysis Product: 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate has been evaluated for its antiviral properties. Studies indicate that it may act as a nucleoside analog, which can interfere with viral replication processes. Its structural similarity to natural nucleosides allows it to mimic their function, potentially leading to therapeutic applications against viral infections such as herpes simplex virus and varicella zoster virus .

Enzyme Inhibition

This compound has shown promise as a competitive inhibitor of various enzymes, including kinases and polymerases. These enzymes play critical roles in cell signaling and DNA replication, making the compound a potential candidate for cancer treatment by disrupting these pathways .

Structural and Crystallization Studies

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate exhibits interesting crystallization behavior due to its ability to form hydrogen bonds. Research has demonstrated that it crystallizes with two molecules in the asymmetric unit, connected by multiple hydrogen bonds. This property is crucial for understanding its solid-state behavior and potential interactions with biological targets .

Bioisosterism in Drug Design

The concept of bioisosterism is applied in modifying the biological activity of compounds like Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate. By substituting functional groups or altering the molecular structure, researchers aim to enhance efficacy and reduce side effects in drug formulations. This approach has been pivotal in developing new therapeutic agents based on purine derivatives .

Comparative Analysis with Related Compounds

A comparative analysis of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate with structurally similar compounds reveals its unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-6-chloropurine | Lacks benzyl and carboxylate groups | More basic properties; less sterically hindered |

| Benzyl 2-amino-7-chloropurine | Chlorine at position 7 instead of position 6 | Different biological activity profile |

| Benzyl adenine | Contains an amine group at position 6 | More potent in biological assays due to additional amine |

| N6-benzyladenosine | Nucleoside structure with ribose sugar | Higher bioavailability; more complex pharmacokinetics |

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate stands out due to its specific functional groups that allow for unique interactions within biological systems, making it a valuable compound for further research and application in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate:

- Synthesis Protocols : Various synthetic routes have been explored to produce this compound efficiently, emphasizing the importance of optimizing reaction conditions to yield high purity products suitable for biological testing .

- Biological Assays : In vitro assays have demonstrated its potential as an antiviral agent, with specific focus on its mechanism of action against viral enzymes. The results indicate significant inhibition rates compared to control compounds, suggesting its viability as a lead compound in drug development .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, although further research is needed to fully understand its metabolic pathways and bioavailability in vivo .

Mechanism of Action

The mechanism of action of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis and function .

Comparison with Similar Compounds

Substituent Variations at N9

- 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine (): N9 Group: Benzyl vs. methyl. The benzyl group in the target compound increases steric bulk and aromaticity, which may reduce enzymatic degradation compared to methyl derivatives. C6 Substituent: Chlorine in both compounds, but the target compound lacks the N-methylamine group at C6.

- 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine (): N9 Group: Ribofuranosyl (sugar) vs. benzyl carboxylate. The sugar moiety in this analog is critical for antiviral activity (e.g., in nucleoside analogs), whereas the benzyl carboxylate in the target compound may favor non-enzymatic applications, such as synthetic intermediates for kinase inhibitors .

Substituent Variations at C2 and C6

- 2-Amino-6-benzyloxypurine (): C2 Group: Amino (target) vs. benzyloxy. The amino group enhances electrophilicity at C2, making it more reactive in coupling reactions. C6 Group: Chlorine (target) vs. benzyloxy. Chlorine at C6 facilitates displacement reactions with nucleophiles (e.g., amines), whereas benzyloxy groups are less reactive under similar conditions .

- 9-Benzyl-2,6-dichloro-9H-purine (): C2 Group: Chlorine vs. amino. Reactivity: Dichloro derivatives are more prone to sequential nucleophilic substitutions, enabling stepwise functionalization, whereas the amino group in the target compound may limit reactivity at C2 .

Functional Group Impact on Physical Properties

- 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine (): C6 Group: Benzylsulfanyl vs. chlorine. The thioether group in this compound increases hydrophobicity and may participate in radical reactions, unlike the chloro group in the target compound.

- N-Benzyl-9-isopropyl-9H-purin-6-amine (): N9 Group: Isopropyl vs. benzyl carboxylate.

Reactivity Trends

- C6 Chlorine: Common in purine derivatives for displacement with amines or thiols. The target compound’s C6 chlorine is less reactive than dichloro analogs (e.g., ) due to electron-donating effects from the C2 amino group .

Biological Activity

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate (C13H10ClN5O2) is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthesis, and pharmacological implications.

Chemical Structure and Properties

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate features a purine core substituted with a benzyl group and an amino group at the 2-position, along with a chloro substituent at the 6-position. This structural configuration is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

Enzyme Inhibition

One of the primary areas of research concerning Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is its role as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is crucial in purine metabolism, and inhibitors of this enzyme have potential therapeutic applications in treating T-cell malignancies and certain infections.

Key Findings:

- Inhibitory activity against human PNP has been reported with IC50 values in the low micromolar range, indicating significant potency. For instance, related compounds have shown IC50 values as low as 19 nM against human PNP and even lower against Mycobacterium tuberculosis PNP .

- The selectivity of these compounds for pathogenic enzymes over human enzymes suggests a favorable therapeutic window, reducing potential side effects .

Receptor Binding Affinity

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate has also been evaluated for its binding affinity to various adenosine receptors (A1, A2A, A2B, A3). These receptors are involved in numerous physiological processes, including cardiovascular function and neurotransmission.

Binding Affinity Results:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| A1 | μM range |

| A2A | μM range |

| A2B | >30 μM |

| A3 | μM range |

The introduction of substituents at the N6 position significantly modulates the binding profile. Compounds with bulky groups have shown increased affinity at A1 and A3 receptors while maintaining selectivity .

Synthesis and Evaluation

In a study examining the synthesis of various purine derivatives, Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate was synthesized via a multi-step process involving the reaction of 2-amino-6-chloropurine with dibenzyl dicarbonate. The resulting compound exhibited promising biological activity in preliminary screenings .

Pharmacological Implications

Research indicates that compounds similar to Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate can selectively inhibit PNP in Mycobacterium tuberculosis, demonstrating potential for treating tuberculosis without affecting human cells adversely. This selectivity is critical for developing effective therapies with minimal side effects .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting 6-chloro-9H-purine derivatives with benzylamine or benzyl chloroformate under basic conditions (e.g., KCO in toluene) .

- Suzuki coupling : Using Pd(PPh) as a catalyst with substituted phenylboronic acids in refluxing toluene, followed by purification via silica gel chromatography (EtOAc/hexane gradients) .

- Alkylation : 1-Butanol with DIPEA as a base at 110°C for N-benzylation of dichloropurine intermediates .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

- NMR spectroscopy : 1H/13C NMR in DMSO- resolves amino (-NH), chloro (-Cl), and carboxylate (-COO-) groups.

- X-ray crystallography : SHELX refinement (e.g., SHELXL) for absolute configuration determination, particularly for resolving torsional angles in the benzyl-carboxylate moiety .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. How is purity assessed during synthesis?

Purity is ensured via:

- Column chromatography : Using chloroform/acetone (4:1) or EtOAc/hexane gradients to separate byproducts .

- HPLC : Reverse-phase C18 columns with 0.1% TFA in HO/MeCN gradients to detect polar impurities .

- Melting point analysis : Consistency with literature values indicates crystalline purity .

Advanced Research Questions

Q. How can researchers optimize Suzuki cross-coupling yields for benzyl-group introduction?

Optimization strategies include:

- Catalyst screening : Testing Pd(PPh) vs. Pd(OAc) with ligands like SPhos for enhanced activity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of boronic acids, while toluene minimizes side reactions .

- Stoichiometry : Using 1.5 equivalents of boronic acid and 5 mol% catalyst loading reduces incomplete coupling .

- Byproduct analysis : TLC monitoring identifies diaryl byproducts, which can be suppressed by degassing solvents to prevent Pd oxidation .

Q. How to resolve discrepancies between NMR and crystallographic data in conformational analysis?

Discrepancies arise from dynamic processes (e.g., rotamers in solution vs. fixed conformations in crystals). Mitigation involves:

- Variable-temperature NMR : Detects exchange broadening of signals (e.g., -NH protons at 25–60°C).

- DFT calculations : Compare experimental NMR shifts with computed geometries to identify dominant conformers.

- Multi-technique validation : IR spectroscopy confirms functional groups, while elemental analysis rules out hydrate/solvate effects .

Q. What strategies reduce O-alkylation byproducts during benzylation?

To favor N-alkylation over O-alkylation:

- Protecting groups : Temporarily protect reactive hydroxyls with tetrahydropyranyl (THP) groups before benzylation .

- Solvent/base pairing : Use anhydrous 1-butanol with DIPEA to minimize hydrolysis of chloro intermediates .

- Scavengers : Add molecular sieves to sequester water, reducing competing hydrolysis pathways .

Q. How to handle crystallographic data contradictions in SHELX refinement?

Contradictions (e.g., poor R-factors or twinning) require:

- Data validation : Check for twinning via PLATON’s TWIN analysis; use HKLF5 format in SHELXL for twinned data refinement .

- Parameter constraints : Restrain thermal parameters (ISOR) for disordered benzyl groups.

- High-resolution data : Collect synchrotron data (<1.0 Å resolution) to improve electron density maps for ambiguous regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.